Ethoxymethylenecyanoacetic acid
Overview
Description
Synthesis Analysis
The synthesis of ethoxymethylenecyanoacetic acid derivatives involves various methods. For instance, ethyl ethoxymethylenecyanoacetate can react with hydrazino derivatives in the presence of pyridine and ethanol at room temperature to yield aminopyrazole derivatives . Another synthesis route involves the reaction of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline, leading to the formation of a 1,4-adduct and a cyclocondensation compound . Additionally, diethyl ethoxymethylenemalonate can be reacted with sodium azide in trifluoroacetic acid to produce ethyl 5-ethoxyisoxazole-4-carboxylate and other products . The synthesis of ethoxyethyl α-cyanoacrylate from ethoxyethyl cyanoacetate and its subsequent polymerization is also documented .
Molecular Structure Analysis
The molecular structures of the reaction products are typically confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, X-ray crystallography was used to determine the structure of the cyclocondensation compound formed from the reaction of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline . The molecular structure of ethoxyethyl α-cyanoacrylate and its intermediates were corroborated by IR and 1H-NMR .
Chemical Reactions Analysis
The chemical reactions involving ethoxymethylenecyanoacetic acid derivatives are complex and can lead to various products depending on the reaction conditions and reagents used. For instance, the reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivative can result in a rearrangement to form different isomers, which upon heating, cyclize to form a pyrazolopyrimidine derivative . The reaction between ethyl(ethoxymethylene)cyanoacetate and 5-phenoxymethyl-2-amino-2-oxazoline is studied for regioselectivity, and an unexpected mechanistic scheme is proposed for the formation of the cyclocondensed compound . The reaction of diethyl ethoxymethylenemalonate with sodium azide yields multiple products, including isoxazole and cyanomalonate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethoxymethylenecyanoacetic acid derivatives are influenced by their molecular structure. The cured ethoxyethyl α-cyanoacrylate, for example, is described as nearly amorphous with little or low crystallinity, and it exhibits higher toughness than conventional ethyl α-cyanoacrylate . The stability of the reaction products and their derivatives is also an important aspect, as demonstrated in the analysis of ethylene glycol ether metabolites, where the esters formed were stable for at least two weeks at room temperature .
Scientific Research Applications
Heterocyclic Compound Synthesis
Ethoxymethylenecyanoacetic acid derivatives are used in the synthesis of heterocyclic compounds. For instance, the condensation of these derivatives with cyanothioacetamide results in the formation of butadienethiolates and mercaptopyridines. These compounds are further used to synthesize alkylthiopyridines and substituted thiazoles (Dyachenko, Tkachev, & Chernega, 2005).
Pyrazole Derivatives Production
The reaction of ethyl ethoxymethylenecyanoacetate with hydrazino derivatives leads to the production of pyrazole derivatives, significant in pharmaceutical applications. This process involves the formation of compounds like ethyl (4-ethoxycarbonyl-5-aminopyrazol-1-yl)methylenecyanoacetate and its isomers, which upon heating, cyclize to form diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (Saito, Hori, Igarashi, & Midorikawa, 1974).
Pharmaceutical Intermediate Synthesis
In pharmaceutical manufacturing, ethoxymethylenecyanoacetic acid derivatives are used as intermediates. For example, in the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a key pharmaceutical compound, ethoxymethylenecyanoacetic acid ethyl ester is a crucial starting material (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Metabolic Pathway Studies
Ethoxymethylenecyanoacetic acid derivatives have also been studied in the context of metabolic pathways and their impacts on biological systems. For example, the metabolites of ethoxyethanol, including ethoxyacetic acid, have been identified in rats, providing insights into the metabolic processes and potential toxicities of industrial chemicals (Jönsson, Pedersen, & Steen, 2009).
Pyrazolo[3,4-d]pyrimidine Derivatives
Ethoxymethylenecyanoacetic acid reacts with specific compounds to form pyrazolo[3,4-d]pyrimidine derivatives. This reaction has potential applications in the development of new pharmaceuticals and chemicals (Younes, Abbas, & Metwally, 1991).
properties
IUPAC Name |
(E)-2-cyano-3-ethoxyprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAQZFUVMGMHSC-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxymethylenecyanoacetic acid | |
CAS RN |
71648-24-3 | |
Record name | Acrylic acid, 2-cyano-3-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxymethylenecyanoacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-3-ethoxyacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.